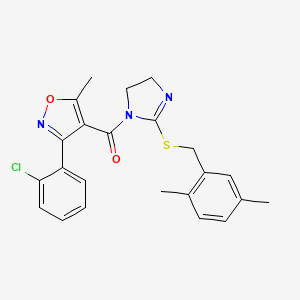

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2S/c1-14-8-9-15(2)17(12-14)13-30-23-25-10-11-27(23)22(28)20-16(3)29-26-21(20)18-6-4-5-7-19(18)24/h4-9,12H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJMEAAGMACRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has garnered attention in medicinal chemistry for its potential biological activities. Its structure incorporates an isoxazole moiety and a thioether-linked imidazole, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 433.93 g/mol. The presence of chlorine and sulfur in its structure suggests possible interactions with biological targets, enhancing its activity against various diseases.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing isoxazole and imidazole rings have shown promising anticancer properties. For instance, studies have demonstrated that derivatives with these functionalities can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The imidazole ring is known for its antimicrobial effects. Compounds similar to the one have been evaluated against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. Some studies reported minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer potential of a series of isoxazole derivatives against human cancer cell lines (MCF-7, A549). The MTT assay revealed that certain derivatives exhibited cytotoxicity with IC50 values in low micromolar ranges, indicating their potential as anticancer agents .

- Antimicrobial Testing : Another research highlighted the synthesis and biological evaluation of imidazole-based compounds against common pathogens. The results indicated that some compounds had MIC values as low as 16 µg/mL against resistant strains of bacteria, showcasing their therapeutic promise .

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Isoxazoles often interact with enzymes involved in DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.

- Disruption of Membrane Integrity : Imidazole derivatives can disrupt bacterial membranes, contributing to their antimicrobial effects.

- Receptor Modulation : Some derivatives may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways relevant to cancer progression and microbial resistance .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Assay Method | Result (IC50/MIC) |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | MTT Assay | 10 µM |

| Anticancer | A549 (Lung Cancer) | MTT Assay | 15 µM |

| Antimicrobial | MRSA | Agar Diffusion | MIC 16 µg/mL |

| Antimicrobial | E. coli | Agar Diffusion | MIC >32 µg/mL |

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing isoxazole and imidazole rings exhibit anticancer activity. For example, structural modifications to similar compounds have shown promise as inhibitors of cancer cell proliferation and migration. In silico docking studies suggest that the compound may interact with specific targets involved in cancer pathways, making it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives with similar structures can inhibit enzymes such as lipoxygenases, which play a crucial role in inflammatory processes. Molecular docking studies predict that this compound may serve as a 5-lipoxygenase inhibitor, providing a pathway for the development of new anti-inflammatory drugs .

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's potential in various therapeutic areas:

- Antimicrobial Activity : Compounds with similar structural characteristics have shown efficacy against various bacterial strains. The presence of the thioether group may enhance its antimicrobial properties.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant effects due to the presence of electron-donating groups in its structure, which can neutralize free radicals.

Synthesis and Derivatives

The synthesis of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves multi-step reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity or reduce toxicity. These modifications are critical for developing more effective therapeutic agents.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anticancer Evaluation : In a study published in the International Journal of Molecular Sciences, derivatives were assessed for cytotoxicity against various cancer cell lines, showing promising results that warrant further exploration .

- Inhibitory Activity : Research highlighted in Molecules focused on the design and synthesis of related compounds as potential inhibitors of specific enzymes linked to disease pathways, demonstrating the versatility of this chemical framework .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds suggest favorable absorption and distribution characteristics, making them suitable candidates for drug development.

Q & A

Q. What statistical methods validate reproducibility in dose-response experiments?

- Approach :

- Replicates : Use ≥3 biological replicates with technical triplicates.

- ANOVA : Analyze variance across independent syntheses (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.